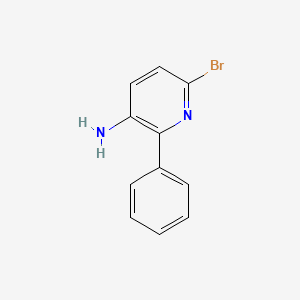

3-Amino-6-bromo-2-phenylpyridine

Description

BenchChem offers high-quality 3-Amino-6-bromo-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-bromo-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEFNQUBOFFXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651727 | |

| Record name | 6-Bromo-2-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912772-85-1 | |

| Record name | 6-Bromo-2-phenyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912772-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 3-Amino-6-bromo-2-phenylpyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[CITY, STATE, January 26, 2026] – In the landscape of contemporary drug discovery, the strategic selection of core chemical scaffolds is a critical determinant of success. Among these, the 3-amino-6-bromo-2-phenylpyridine moiety has emerged as a privileged structure, offering a unique combination of synthetic versatility and pharmacological potential. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of this core's synthesis, derivatization, and its burgeoning applications in medicinal chemistry, with a particular focus on the development of targeted therapeutics.

The 3-Amino-6-bromo-2-phenylpyridine Core: A Gateway to Novel Therapeutics

The 3-amino-6-bromo-2-phenylpyridine scaffold presents a trifecta of functionalities ripe for chemical exploration. The amino group at the 3-position serves as a versatile handle for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical properties and biological activity. The bromine atom at the 6-position is a key reactive site, readily participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile installation of diverse aryl and heteroaryl groups.[1] Finally, the phenyl group at the 2-position contributes to the overall structural rigidity and can engage in crucial hydrophobic and π-stacking interactions within biological targets. This unique arrangement of functional groups makes it an invaluable intermediate in the synthesis of complex, biologically active molecules.

Strategic Synthesis of the 3-Amino-6-bromo-2-phenylpyridine Scaffold

A key transformation in the synthesis of similar 2-phenylpyridine structures is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction would likely involve the coupling of a suitably substituted bromopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Proposed Synthesis of 3-Amino-6-bromo-2-phenylpyridine

Objective: To outline a feasible, multi-step synthesis of the target compound based on established chemical principles.

Step 1: Synthesis of 2,6-Dibromo-3-nitropyridine

-

To a solution of 2,6-dibromopyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 50°C for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry to yield 2,6-dibromo-3-nitropyridine.

Step 2: Selective Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 2,6-dibromo-3-nitropyridine, phenylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

De-gas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by LC-MS). The regioselectivity of this reaction is anticipated to favor coupling at the more sterically accessible 2-position.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to isolate 6-bromo-3-nitro-2-phenylpyridine.

Step 3: Reduction of the Nitro Group

-

Dissolve 6-bromo-3-nitro-2-phenylpyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

Work up the reaction by neutralizing with a base and extracting the product into an organic solvent.

-

Purify by crystallization or column chromatography to afford the final product, 3-amino-6-bromo-2-phenylpyridine .

Figure 1: Proposed synthetic pathway for 3-amino-6-bromo-2-phenylpyridine.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The aminopyridine and related aminopyridazine/aminopyrazine scaffolds are well-represented in the landscape of medicinal chemistry, with numerous derivatives showing a wide spectrum of biological activities. These precedents strongly suggest the therapeutic potential of derivatives of 3-amino-6-bromo-2-phenylpyridine.

Kinase Inhibition: A Promising Frontier

A significant number of kinase inhibitors are based on aminopyridine and related heterocyclic cores. These scaffolds are adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 3-aminopyrazine have been identified as potent inhibitors of FGFR, a key target in various cancers.[2] The 3-amino group in these molecules often forms crucial hydrogen bonds within the ATP binding pocket of the kinase. It is highly probable that derivatives of 3-amino-6-bromo-2-phenylpyridine could be developed as effective FGFR inhibitors.

-

Other Kinase Targets: The aminopyridine scaffold has been successfully employed in the development of inhibitors for a range of other kinases, including Cyclin-Dependent Kinases (CDKs) and Anaplastic Lymphoma Kinase (ALK). This broad applicability underscores the potential of the 3-amino-6-bromo-2-phenylpyridine core in targeting various kinases implicated in cancer and other diseases.

Figure 2: General mechanism of kinase inhibition by aminopyridine-based compounds.

Beyond Kinases: Exploring Diverse Biological Activities

The therapeutic potential of aminopyridine-based structures extends beyond kinase inhibition:

-

Anti-inflammatory and Neuroprotective Agents: Certain 3-amino-6-aryl-pyridazine derivatives have been identified as selective cannabinoid receptor 2 (CB2) agonists, showing promise for the treatment of inflammatory pain.[3] Additionally, some aminopyridazine derivatives have demonstrated the ability to suppress glial activation, suggesting a role in mitigating neuroinflammation.[4]

-

Anticancer and Cytoprotective Effects: A variety of aminopyridine derivatives have exhibited direct anticancer and cytoprotective activities through diverse mechanisms.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

While specific SAR data for 3-amino-6-bromo-2-phenylpyridine derivatives is not extensively published, a rational approach to SAR exploration can be guided by studies on analogous heterocyclic systems.

Key Areas for SAR Exploration:

| Position | Functional Group | Rationale for Modification |

| 3-Amino | Acylation, Alkylation, Arylation | To probe interactions with the solvent-exposed region of the target binding site and modulate physicochemical properties. |

| 6-Bromo | Suzuki, Sonogashira, Buchwald-Hartwig couplings | To introduce a wide range of substituents to explore hydrophobic pockets and tailor selectivity. |

| 2-Phenyl | Substitution on the phenyl ring | To optimize π-stacking and hydrophobic interactions and to introduce vectors for further functionalization. |

A systematic exploration of these positions will be crucial in identifying derivatives with enhanced potency, selectivity, and favorable drug-like properties.

Future Directions and Conclusion

The 3-amino-6-bromo-2-phenylpyridine scaffold stands as a highly promising, yet relatively underexplored, platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological relevance of the broader aminopyridine class, provides a strong impetus for its further investigation. Future research efforts should focus on the development of efficient and scalable synthetic routes to this core and the systematic exploration of its derivatization to build libraries of compounds for biological screening. It is anticipated that such endeavors will lead to the identification of novel drug candidates targeting a range of diseases, from cancer to inflammatory and neurodegenerative disorders. The strategic application of this versatile scaffold holds the key to unlocking new therapeutic opportunities and advancing the frontiers of medicinal chemistry.

References

- 3-Bromo-2-phenylpyridine: Synthesis and Applications in Modern Chemistry. (2026, January 23). [Source not available].

-

Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024, November 5). National Institutes of Health. [Link]

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.).

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.).

- Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020, January 1).

- Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. (2025, June 5). PubMed.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PubMed Central.

- Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflamm

- An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applic

- Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... (n.d.). ChEMBL.

- Phenyl amino pyrimidine bicyclic compounds and uses thereof. (n.d.).

- Synthesis of 2-amino-3,6-di(het)arylpyridines from 5-cyano-3,6-di(het)aryl-1,2,4-triazines and arylhydrazines via the S N ipso /aza-Diels–Alder reaction sequence. (2025, August 9).

- Improved method for the preparation of 3-Amino-2-chloro-4-alkylpyridines. (n.d.). [Source not available].

Sources

- 1. jyx.jyu.fi [jyx.jyu.fi]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-6-bromo-2-phenylpyridine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds. Its presence is pivotal in a wide array of therapeutic agents, attributed to its ability to engage in hydrogen bonding and its overall electronic properties. The specific substitution pattern on the pyridine ring dramatically influences the molecule's pharmacological profile. 3-Amino-6-bromo-2-phenylpyridine, in particular, represents a valuable intermediate in the synthesis of more complex molecules, offering three distinct points for further functionalization. The strategic introduction of a phenyl group at the 2-position via a robust and selective method like the Suzuki-Miyaura cross-coupling reaction is a critical step in the development of novel therapeutics. This document provides a detailed protocol for this synthesis, grounded in established principles of organometallic chemistry, and offers insights into the rationale behind the experimental design.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] This reaction has become indispensable in synthetic organic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2] The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

For the synthesis of 3-amino-6-bromo-2-phenylpyridine, a selective Suzuki coupling is required on a dihalogenated precursor, specifically at the C2 position. The inherent reactivity differences of the halogenated positions on the pyridine ring, influenced by the electronic effects of the nitrogen atom and the amino group, are key to achieving this selectivity.

Experimental Protocol: Synthesis of 3-Amino-6-bromo-2-phenylpyridine

This protocol is adapted from established procedures for Suzuki coupling on substituted bromopyridines and is designed to be a reliable starting point for optimization in your laboratory.[4][5] The starting material for this synthesis is 3-amino-2,6-dibromopyridine. The selectivity of the coupling at the C2 position is anticipated due to the higher reactivity of the C-Br bond ortho to the pyridine nitrogen.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-2,6-dibromopyridine | ≥97% | Commercially Available | --- |

| Phenylboronic Acid | ≥98% | Commercially Available | --- |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Handle under inert atmosphere |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | --- |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use |

| Water | Deionized, Degassed | --- | --- |

| Ethyl Acetate | ACS Grade | Commercially Available | --- |

| n-Hexane | ACS Grade | Commercially Available | --- |

| Brine (Saturated NaCl solution) | --- | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |

| Schlenk flask | --- | --- | Or similar reaction vessel for inert atmosphere |

| Magnetic Stirrer with Hotplate | --- | --- | --- |

| Condenser | --- | --- | --- |

| Inert Gas (Argon or Nitrogen) | High Purity | --- | --- |

Reaction Workflow

Sources

- 1. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Purification of 3-Amino-6-bromo-2-phenylpyridine by Column Chromatography: An Application Note and Protocol

Abstract

This comprehensive application note provides a detailed protocol for the purification of 3-Amino-6-bromo-2-phenylpyridine via silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining this key heterocyclic building block in high purity. The protocol herein is grounded in the fundamental principles of chromatography and is supplemented with expert insights to facilitate successful implementation and troubleshooting.

Introduction: The Importance of Purity for 3-Amino-6-bromo-2-phenylpyridine

3-Amino-6-bromo-2-phenylpyridine is a vital intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of the amino, bromo, and phenyl functionalities on the pyridine ring allows for a multitude of subsequent chemical transformations, making it a versatile scaffold in medicinal chemistry.

The purity of this intermediate is paramount, as the presence of impurities can lead to undesirable side reactions, decreased yields, and the formation of difficult-to-separate byproducts in downstream applications. Common impurities may include unreacted starting materials, regioisomers, or products of over-bromination. Therefore, a reliable purification method is essential to ensure the quality and consistency of the final products. Column chromatography, a cornerstone of purification in organic synthesis, offers a highly effective means of isolating 3-Amino-6-bromo-2-phenylpyridine from complex reaction mixtures.

Foundational Principles: Tailoring Chromatography to 3-Amino-6-bromo-2-phenylpyridine

The successful purification of 3-Amino-6-bromo-2-phenylpyridine hinges on a thorough understanding of its physicochemical properties and the principles of adsorption chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-6-bromo-2-phenylpyridine is presented in Table 1.

| Property | Value | Significance for Chromatography |

| Molecular Formula | C₁₁H₉BrN₂ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 249.11 g/mol | Useful for characterization and yield calculations. |

| Polar Surface Area (PSA) | 38.9 Ų | Indicates moderate polarity, suggesting good interaction with a polar stationary phase like silica gel. |

| XLogP3 | 3.67450 | This predicted lipophilicity value suggests that a moderately polar mobile phase will be effective for elution. |

Data sourced from commercial supplier information.[2]

The Chromatographic System: A Symphony of Interactions

The separation of compounds in column chromatography is governed by the differential partitioning of the analytes between a stationary phase and a mobile phase. For 3-Amino-6-bromo-2-phenylpyridine, a normal-phase system is most appropriate.

-

Stationary Phase: Silica Gel (SiO₂) : Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. The lone pair of electrons on the nitrogen atoms of the pyridine ring and the amino group of the target molecule will interact with these acidic silanol groups via hydrogen bonding. This interaction is the primary mechanism of retention.

-

Mobile Phase: A Balancing Act of Polarity : The mobile phase, a solvent or mixture of solvents, competes with the analyte for the active sites on the stationary phase. A non-polar solvent will result in strong retention of a polar compound, while a more polar solvent will effectively elute it from the column. For 3-Amino-6-bromo-2-phenylpyridine, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is ideal. The precise ratio of these solvents is determined empirically through Thin Layer Chromatography (TLC).

Pre-Purification Protocol: Thin Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is crucial to develop a suitable solvent system using TLC. This will allow for the visualization of the separation and the determination of the optimal mobile phase composition.

Materials

-

TLC plates (silica gel 60 F₂₅₄)

-

Crude 3-Amino-6-bromo-2-phenylpyridine sample

-

Developing chamber

-

A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane)

-

UV lamp (254 nm)

Step-by-Step TLC Protocol

-

Sample Preparation : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

-

Spotting : Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a TLC plate.

-

Developing a Solvent System :

-

Start with a relatively non-polar mobile phase, for example, 10% ethyl acetate in hexanes.

-

Place the TLC plate in a developing chamber containing the chosen mobile phase.

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

-

Visualization :

-

Allow the plate to dry completely.

-

Visualize the separated spots under a UV lamp at 254 nm. The aromatic rings in the compound will absorb UV light and appear as dark spots.

-

-

Optimization :

-

The ideal solvent system will result in the desired compound having a retention factor (Rƒ) of approximately 0.2-0.3. The Rƒ is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

-

If the Rƒ is too low (the spot remains near the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).

-

If the Rƒ is too high (the spot is near the solvent front), decrease the polarity of the mobile phase.

-

A good starting point for 3-Amino-6-bromo-2-phenylpyridine is a mixture of hexanes and ethyl acetate. A 1:1 mixture of ethyl acetate and hexanes has been reported for similar 3-amino-4-halopyridines and can be a good initial system to test.[1]

-

Column Chromatography Protocol: The Purification Workflow

Once an optimal solvent system has been determined by TLC, you can proceed with the column chromatography purification.

Materials

-

Glass chromatography column

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Sand (acid-washed)

-

Cotton or glass wool

-

Eluent (the optimized mobile phase from TLC)

-

Crude 3-Amino-6-bromo-2-phenylpyridine

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

Experimental Workflow Diagram

Sources

The Strategic Utility of 3-Amino-6-bromo-2-phenylpyridine in Heterocyclic Synthesis: A Senior Application Scientist's Guide

Introduction: The Unseen Workhorse of Complex Scaffolds

In the intricate world of medicinal chemistry and materials science, the final, complex molecular architecture often owes its existence to a series of robust, versatile, and strategically designed intermediates. 3-Amino-6-bromo-2-phenylpyridine is one such pivotal building block. Its unique arrangement of a nucleophilic amino group, a readily functionalized bromine atom, and a sterically influential phenyl group on a pyridine core makes it a powerful precursor for a diverse array of fused heterocyclic compounds. These resulting scaffolds are prevalent in pharmacologically active agents and functional organic materials.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of 3-amino-6-bromo-2-phenylpyridine. We will delve into the causality behind synthetic protocols and explore its utility in constructing complex molecular frameworks through cornerstone reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, as well as intramolecular cyclization strategies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-amino-6-bromo-2-phenylpyridine is paramount for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂ | FINETECH INDUSTRY LIMITED[2] |

| Molecular Weight | 249.11 g/mol | FINETECH INDUSTRY LIMITED[2] |

| CAS Number | 1097725-77-3 | FINETECH INDUSTRY LIMITED[2] |

| Appearance | Off-white to light yellow powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) | General chemical knowledge |

Synthesis of the Intermediate: A Strategic Approach

A direct, one-pot synthesis of 3-amino-6-bromo-2-phenylpyridine is not extensively documented. However, a logical and efficient synthetic route can be designed based on well-established transformations of the pyridine core. The strategy involves the initial synthesis of 2-phenyl-3-aminopyridine, followed by selective bromination at the 6-position.

Part 1: Synthesis of 2-Phenyl-3-aminopyridine via Suzuki Coupling

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds.[3][4] We begin with the commercially available and inexpensive 2-chloro-3-aminopyridine. To prevent side reactions involving the amino group, it is transiently protected in situ as an imine using benzaldehyde. This is followed by the Suzuki coupling with phenylboronic acid and subsequent hydrolysis of the imine to yield the desired 2-phenyl-3-aminopyridine.[3][4]

Workflow for the Synthesis of 2-Phenyl-3-aminopyridine

Caption: Workflow for the synthesis of 2-phenyl-3-aminopyridine.

Protocol 1: Synthesis of 2-Phenyl-3-aminopyridine

-

Materials: 2-chloro-3-aminopyridine, benzaldehyde, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos, potassium phosphate (K₃PO₄), toluene, water, 1N hydrochloric acid (HCl), 6N sodium hydroxide (NaOH), methyl tert-butyl ether (MTBE), magnesium sulfate (MgSO₄), isopropyl ether (iPr₂O).

-

Procedure:

-

To a reaction vessel, add 2-chloro-3-aminopyridine (1.0 eq), benzaldehyde (1.05 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed toluene and water (e.g., 10:1 v/v).

-

Heat the reaction mixture to 100 °C for 30 minutes, monitoring by TLC or LC-MS.[3]

-

Cool the mixture to room temperature and pour into 1N aqueous NaOH.

-

Separate the aqueous layer and extract the toluene layer with 1N aqueous HCl.

-

Neutralize the aqueous layer to pH 12 with 6N aqueous NaOH and extract with MTBE.

-

Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from isopropyl ether to afford 2-phenyl-3-aminopyridine as a solid.[3]

-

Part 2: Selective Bromination

The second step is the regioselective bromination of 2-phenyl-3-aminopyridine at the 6-position. The amino group at position 3 and the phenyl group at position 2 direct the electrophilic aromatic substitution to the vacant 4 and 6 positions. The 6-position is generally more susceptible to bromination in related systems.

Protocol 2: Synthesis of 3-Amino-6-bromo-2-phenylpyridine

-

Materials: 2-phenyl-3-aminopyridine, N-Bromosuccinimide (NBS), acetonitrile (ACN).

-

Procedure:

-

Dissolve 2-phenyl-3-aminopyridine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-amino-6-bromo-2-phenylpyridine.

-

Applications in Heterocyclic Synthesis

The strategic placement of the amino and bromo functionalities on the 2-phenylpyridine scaffold opens up a plethora of possibilities for constructing complex heterocyclic systems.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Aminopyridines

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.[5][6] This is a cornerstone reaction for building molecular complexity.

General Scheme for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of 3-amino-6-bromo-2-phenylpyridine.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Materials: 3-amino-6-bromo-2-phenylpyridine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), potassium carbonate (K₂CO₃), 1,4-dioxane, water.

-

Procedure:

-

In a Schlenk flask, combine 3-amino-6-bromo-2-phenylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).[6]

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.[6]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

-

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 3-Amino-6-(4-methoxyphenyl)-2-phenylpyridine | 85-95 |

| 2 | 3-Fluorophenylboronic acid | 3-Amino-6-(3-fluorophenyl)-2-phenylpyridine | 80-90 |

| 3 | Thiophene-2-boronic acid | 3-Amino-6-(thiophen-2-yl)-2-phenylpyridine | 75-85 |

Application 2: Buchwald-Hartwig Amination for the Synthesis of Diaminopyridines

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring, leading to valuable diaminopyridine derivatives.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

-

Materials: 3-amino-6-bromo-2-phenylpyridine, desired amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, cesium carbonate (Cs₂CO₃), toluene.

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

-

Evacuate and backfill with an inert gas.

-

Add 3-amino-6-bromo-2-phenylpyridine (1.0 eq), the amine (1.2 eq), and degassed toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Application 3: Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 3-amino-6-bromo-2-phenylpyridine makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization or tandem reaction sequences.

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds with a wide range of biological activities.[9] A common synthetic route involves the reaction of a 2-aminopyridine derivative with an α-haloketone.[10]

Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

Caption: Synthesis of imidazo[1,2-a]pyridines.

Protocol 5: Synthesis of a 6-Bromo-7-phenyl-imidazo[1,2-a]pyridine Derivative

-

Materials: 3-amino-6-bromo-2-phenylpyridine, 2-bromoacetophenone, ethanol.

-

Procedure:

-

A mixture of 3-amino-6-bromo-2-phenylpyridine (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol is heated at reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization if necessary.

-

Pyrido[3,2-b]indoles, also known as α-carbolines, are another important class of heterocyclic compounds with significant biological activities. A potential route to these structures from 3-amino-6-bromo-2-phenylpyridine involves a tandem Buchwald-Hartwig amination followed by an intramolecular C-H activation/cyclization.

Protocol 6: Conceptual Pathway to a Pyrido[3,2-b]indole Derivative

-

Step 1: Buchwald-Hartwig Amination: React 3-amino-6-bromo-2-phenylpyridine with a suitable aniline derivative (e.g., 2-bromoaniline) under standard Buchwald-Hartwig conditions (as in Protocol 4) to form the corresponding N-aryl-3,6-diamino-2-phenylpyridine.

-

Step 2: Intramolecular Cyclization: Subject the resulting diamine to palladium-catalyzed intramolecular C-H arylation conditions. This typically involves a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), a base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., DMA or xylene) at elevated temperatures. This step facilitates the formation of the indole ring, yielding the desired pyrido[3,2-b]indole scaffold.

Conclusion and Future Outlook

3-Amino-6-bromo-2-phenylpyridine stands out as a highly valuable and versatile intermediate in the synthesis of complex heterocyclic compounds. Its strategic functionalization allows for the application of powerful cross-coupling methodologies and facilitates the construction of fused ring systems of significant interest in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable building block. As the demand for novel and diverse molecular architectures continues to grow, the importance of such well-designed intermediates will undoubtedly increase, paving the way for future discoveries and innovations.

References

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]

-

Facile synthesis of pyrido[3,2-b]indole via multicomponent reaction strategy under aerobic conditions. ResearchGate. Available at: [Link]

-

Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available at: [Link]

-

Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. IUCr Journals. Available at: [Link]

-

An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. ACS Publications. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. American Chemical Society. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

-

Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. NIH. Available at: [Link]

-

Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

Sources

- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-bromo-6-phenylpyridin-2-amine | CAS: 1097725-77-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]

Application Note & Protocol: Scale-Up Synthesis of 3-Amino-6-bromo-2-phenylpyridine

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-6-bromo-2-phenylpyridine, a key intermediate in pharmaceutical research and development. Moving from bench-scale synthesis to larger-scale production presents unique challenges in terms of safety, process control, and economic viability. This guide analyzes potential synthetic strategies and details a robust, scalable protocol. It emphasizes the underlying chemical principles, critical process parameters, and in-process controls necessary for a safe, efficient, and reproducible manufacturing process.

Introduction: Strategic Importance of 3-Amino-6-bromo-2-phenylpyridine

The 3-amino-2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific substitution pattern of 3-Amino-6-bromo-2-phenylpyridine offers three points of diversification: the amino group for amide or urea formation, the phenyl ring for further substitution, and the bromine atom for cross-coupling reactions. This versatility makes it a highly valuable building block for creating libraries of compounds in drug discovery programs, particularly for kinase inhibitors and other targeted therapies. As demand for such intermediates grows, the need for reliable and scalable synthetic routes becomes paramount.

Analysis of Synthetic Strategies for Scale-Up

Several synthetic routes can be envisioned for the synthesis of 3-Amino-6-bromo-2-phenylpyridine. A successful scale-up strategy must balance factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, and the safety and environmental impact of the process.

| Strategy | Starting Materials | Key Reactions | Pros | Cons |

| A: Post-Coupling Amination | 2,6-Dibromopyridine, Phenylboronic acid | Suzuki Coupling, Nitration, Reduction | Linear, well-understood reactions. | Regioselectivity of nitration can be challenging; multiple steps. |

| B: Pre-Amination Coupling | 3-Amino-2,6-dibromopyridine | Regioselective Suzuki Coupling | Fewer steps if starting material is available. | Availability and cost of the starting aminodibromopyridine; potential for catalyst inhibition by the amino group. |

| C: Pyridine Ring Formation | Acyclic precursors | Cyclocondensation | High degree of control over substituent placement. | Often complex, multi-step reactions not ideal for scale-up; may require specialized equipment. |

| D: Directed Ortho-Metalation (DoM) | 2-Phenylpyridine | DoM, Bromination, Amination | High regioselectivity.[1][2][3] | Requires cryogenic temperatures and highly reactive organolithium reagents, which pose significant scale-up challenges. |

Justification for Selected Route:

For the purpose of this guide, we will focus on Strategy A (Post-Coupling Amination) . This route is selected for its linear and modular nature, utilizing some of the most robust and well-documented reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and aromatic nitration/reduction. While regioselectivity in the nitration step requires careful control, the starting materials are commercially available and relatively inexpensive, making it an economically viable option for scale-up.

Recommended Scale-Up Synthetic Workflow

The selected three-step synthesis begins with the commercially available 2,6-dibromopyridine. A regioselective Suzuki-Miyaura coupling introduces the phenyl group at the 2-position, followed by nitration at the 3-position, and finally, reduction of the nitro group to the desired amine.

Caption: Figure 1. Overall synthetic workflow.

Detailed Scale-Up Protocol (1 kg Scale)

This protocol is designed for the production of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated production bay with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 6-Bromo-2-phenylpyridine

Reaction: Suzuki-Miyaura Coupling[4][5][6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,6-Dibromopyridine | 236.91 | 1.00 kg | 4.22 | 1.0 |

| Phenylboronic Acid | 121.93 | 0.54 kg | 4.43 | 1.05 |

| Pd(PPh₃)₄ | 1155.56 | 48.8 g | 0.042 | 0.01 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.34 kg | 12.66 | 3.0 |

| Toluene | - | 10 L | - | - |

| Water (degassed) | - | 2.5 L | - | - |

Equipment:

-

20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet.

-

Temperature probe.

-

Addition funnel.

Procedure:

-

Charge the 20 L reactor with 2,6-dibromopyridine (1.00 kg), phenylboronic acid (0.54 kg), sodium carbonate (1.34 kg), and Pd(PPh₃)₄ (48.8 g).

-

Inert the reactor by evacuating and backfilling with nitrogen three times.

-

Add toluene (10 L) and degassed water (2.5 L) to the reactor.

-

Begin vigorous stirring and heat the mixture to 85-90 °C.

-

In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC every 2 hours. The reaction is typically complete in 8-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L).

-

Combine the organic layers and wash with brine (2 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography on a silica gel plug to yield 6-bromo-2-phenylpyridine as a solid.

Scientist's Note: The choice of a palladium catalyst and ligand is critical.[8] While Pd(PPh₃)₄ is effective, other modern catalysts with bulky phosphine ligands may offer higher turnover numbers and lower catalyst loading on scale. The reaction is biphasic, so efficient stirring is crucial for good mass transfer.

Step 2: Synthesis of 6-Bromo-3-nitro-2-phenylpyridine

Reaction: Electrophilic Aromatic Substitution (Nitration)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 6-Bromo-2-phenylpyridine | 234.09 | 1.00 kg | 4.27 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 5 L | - | - |

| Nitric Acid (70%) | 63.01 | 0.42 L | 6.41 | 1.5 |

Equipment:

-

20 L jacketed glass reactor with overhead stirring and nitrogen inlet.

-

Temperature probe.

-

Addition funnel.

Procedure:

-

Charge the reactor with concentrated sulfuric acid (5 L) and cool to 0-5 °C using a chiller.

-

Slowly add 6-bromo-2-phenylpyridine (1.00 kg) in portions, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, slowly add the nitric acid (0.42 L) dropwise via the addition funnel, maintaining the internal temperature at 0-5 °C. This addition is highly exothermic.

-

After the addition, allow the reaction to stir at 0-5 °C for 2-4 hours.

-

IPC: Monitor the reaction by HPLC to confirm the consumption of starting material.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice (approx. 20 kg) with vigorous stirring.

-

The precipitated solid is collected by filtration and washed thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid under vacuum at 40-50 °C to yield 6-bromo-3-nitro-2-phenylpyridine.

Scientist's Note: Temperature control is the most critical parameter in this step to prevent over-nitration and ensure regioselectivity. The phenyl group and the pyridine nitrogen direct the nitration to the 3- and 5-positions. The 3-position is generally favored.

Step 3: Synthesis of 3-Amino-6-bromo-2-phenylpyridine

Reaction: Nitro Group Reduction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 6-Bromo-3-nitro-2-phenylpyridine | 279.08 | 1.00 kg | 3.58 | 1.0 |

| Iron powder (<100 mesh) | 55.85 | 1.00 kg | 17.90 | 5.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.19 kg | 3.58 | 1.0 |

| Ethanol | - | 10 L | - | - |

| Water | - | 2.5 L | - | - |

Equipment:

-

20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet.

-

Temperature probe.

Procedure:

-

Charge the reactor with 6-bromo-3-nitro-2-phenylpyridine (1.00 kg), iron powder (1.00 kg), ammonium chloride (0.19 kg), ethanol (10 L), and water (2.5 L).

-

Heat the mixture to reflux (approx. 78-82 °C) with vigorous stirring.

-

IPC: Monitor the reaction by TLC or HPLC. The reaction is typically complete in 4-6 hours.

-

Once complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol (2 x 1 L).

-

Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

-

Add water (5 L) and ethyl acetate (5 L) to the residue. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 2 L).

-

Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to afford 3-Amino-6-bromo-2-phenylpyridine.

Scientist's Note: This reduction method is generally safe and effective for scale-up. Other reduction methods, such as catalytic hydrogenation with Pd/C, are also viable but may require specialized high-pressure equipment.

Process Safety and Hazard Analysis

-

Suzuki Coupling: Palladium catalysts are expensive and can be pyrophoric. Handle under an inert atmosphere. Toluene is flammable.

-

Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity.

-

Reduction: The reaction with iron powder is exothermic. Hydrogen gas may be evolved as a minor byproduct, so ensure adequate ventilation.

-

General: All starting materials, intermediates, and the final product should have a Material Safety Data Sheet (MSDS) reviewed before handling. Appropriate PPE (gloves, safety glasses, lab coat) is mandatory.

Analytical Control Strategy

| Stage | Test | Method | Specification |

| Starting Materials | Identity and Purity | NMR, HPLC | >98% |

| IPC Step 1 | Reaction Completion | HPLC | Starting material <2% |

| Intermediate 1 | Purity | HPLC | >95% |

| IPC Step 2 | Reaction Completion | HPLC | Starting material <1% |

| Intermediate 2 | Purity | HPLC | >97% |

| IPC Step 3 | Reaction Completion | HPLC | Starting material <1% |

| Final Product | Identity and Purity | NMR, HPLC, MS | >99%, Conforms to structure |

Visualization of Key Reaction Mechanism

The Suzuki-Miyaura coupling is the cornerstone of this synthetic route, forming the key C-C bond.

Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Stalled Suzuki Reaction | Inactive catalyst; poor mixing. | Add fresh catalyst; increase stirrer speed. Ensure reagents are pure and solvents are properly degassed. |

| Low Yield in Nitration | Temperature too low; insufficient reaction time. | Allow the reaction to warm slightly (e.g., to 10 °C) or extend the reaction time. Monitor by IPC. |

| Formation of Di-nitro Byproducts | Poor temperature control (too high). | Improve cooling efficiency; slow down the addition of nitric acid. |

| Incomplete Reduction | Inactive iron powder; insufficient acid source (NH₄Cl). | Use fresh, fine-mesh iron powder. Add a small amount of acetic acid if necessary to activate the reaction. |

References

- Vertex AI Search.

- Benchchem. A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.

- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- PMC - NIH.

- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- Wikipedia.

- Baran Lab.

- Andrew G Myers Research Group.

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. baranlab.org [baranlab.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Comprehensive Purity Assessment of 3-Amino-6-bromo-2-phenylpyridine

Introduction: 3-Amino-6-bromo-2-phenylpyridine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its purity is a critical determinant of reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of the purity of 3-Amino-6-bromo-2-phenylpyridine, designed for researchers, scientists, and drug development professionals.

The Criticality of Purity in Drug Development

The presence of impurities in starting materials like 3-Amino-6-bromo-2-phenylpyridine can have significant downstream consequences. These impurities can be unreacted starting materials, by-products of the synthesis, or degradation products. Their presence can lead to the formation of unwanted side products in subsequent synthetic steps, potentially impacting the final API's stability, bioavailability, and toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines on the qualification and control of impurities in drug substances. Therefore, robust analytical methods for purity determination are not just a matter of quality control but a fundamental aspect of regulatory compliance and patient safety.

Orthogonal Analytical Approach for Purity Characterization

A single analytical technique is often insufficient to fully characterize the purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more comprehensive and reliable assessment. For 3-Amino-6-bromo-2-phenylpyridine, a combination of chromatographic, spectroscopic, and spectrometric methods is recommended.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and impurity profile of 3-Amino-6-bromo-2-phenylpyridine. Its high resolution and sensitivity allow for the separation and quantification of the main component from closely related structural isomers and other impurities.

Rationale for Method Selection

A reversed-phase HPLC method is chosen due to the non-polar nature of the phenylpyridine core. A C18 column provides excellent retention and separation of aromatic compounds. Gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. UV detection is suitable as the aromatic rings and the pyridine moiety are chromophoric.

Experimental Protocol

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

3-Amino-6-bromo-2-phenylpyridine reference standard

-

Sample of 3-Amino-6-bromo-2-phenylpyridine

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) | %B --- | --- 0 | 10 20 | 90 25 | 90 25.1 | 10 30 | 10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. |

System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard solution to evaluate parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Data Analysis: The purity of 3-Amino-6-bromo-2-phenylpyridine is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and described.[1]

Workflow Diagram

Caption: HPLC analysis workflow for 3-Amino-6-bromo-2-phenylpyridine.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is a complementary technique to HPLC, particularly useful for the analysis of volatile and semi-volatile impurities that may not be readily detected by HPLC. It is also the standard method for the determination of residual solvents.

Rationale for Method Selection

Due to the thermal stability of 3-Amino-6-bromo-2-phenylpyridine, GC is a suitable technique. A capillary column with a non-polar stationary phase is appropriate for the separation of a wide range of organic compounds. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity. For the analysis of amines, it is often necessary to use a deactivated column to prevent peak tailing.[2]

Experimental Protocol

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).

Materials:

-

Helium (carrier gas, high purity)

-

Hydrogen (FID fuel, high purity)

-

Air (FID oxidant, high purity)

-

Methanol or another suitable solvent (GC grade)

-

3-Amino-6-bromo-2-phenylpyridine sample

Chromatographic Conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Detector Temperature | 300 °C |

| Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 5 mg/mL. |

Data Analysis: Similar to HPLC, the purity is assessed by area percent. For residual solvents, quantification is performed against external standards of known concentrations.

Workflow Diagram

Caption: GC analysis workflow for volatile impurities.

Spectroscopic and Spectrometric Techniques for Structural Confirmation and Identification of Impurities

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for structural elucidation of the main component and identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural characterization of 3-Amino-6-bromo-2-phenylpyridine.[3] Both ¹H and ¹³C NMR should be performed.

¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. The splitting patterns can help to determine the connectivity of the atoms.

¹³C NMR: Provides information on the number and chemical environment of the carbon atoms.

Protocol:

-

Dissolve an accurately weighed amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity and for identifying impurities.

Rationale for Technique: Due to the presence of bromine, the mass spectrum of 3-Amino-6-bromo-2-phenylpyridine will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[4][5] This results in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a strong indicator of the presence of a single bromine atom in the molecule.[4]

Protocol (LC-MS):

-

Couple the HPLC system described in Section 3 to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Use an appropriate ionization source, such as electrospray ionization (ESI) in positive ion mode.

-

Acquire mass spectra for the main peak and any impurity peaks.

-

Analyze the mass-to-charge ratio (m/z) of the molecular ions and the fragmentation patterns to confirm the identity of the main component and to propose structures for any impurities.

Workflow Diagram for Structural Elucidation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-6-bromo-2-phenylpyridine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-6-bromo-2-phenylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this valuable chemical intermediate.

Overview of Synthetic Strategies

The synthesis of 3-Amino-6-bromo-2-phenylpyridine is a multi-step process that requires careful optimization to achieve high yields. The core of the synthesis involves two key transformations: a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, and an amination reaction. The sequence of these steps is a critical consideration.

There are two primary synthetic routes:

-

Route A: Phenylation followed by Amination. This route typically starts with a di-substituted pyridine, such as 2,3-dibromopyridine. A selective Suzuki-Miyaura coupling is performed to introduce the phenyl group at the 2-position, followed by an amination reaction at the 3-position.

-

Route B: Amination Precursor followed by Phenylation. This more convergent approach often starts with a commercially available aminobromopyridine derivative. The key step is the Suzuki-Miyaura cross-coupling of a brominated aminopyridine with a phenylboronic acid.[1]

This guide will focus on troubleshooting and optimizing these prevalent pathways, with a particular emphasis on palladium-catalyzed reactions which are highly effective but sensitive to reaction conditions.[1][2]

Synthetic Workflow Overview

Caption: Primary synthetic routes to 3-Amino-6-bromo-2-phenylpyridine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Suzuki-Miyaura Coupling Step

Q1: My Suzuki coupling reaction has a low yield or fails to go to completion. What are the most likely causes?

A1: This is a common issue in cross-coupling reactions. The causes can be systematically investigated:

-

Catalyst Inactivity: The Pd(0) active catalyst is sensitive to oxygen.

-

Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes or using freeze-pump-thaw cycles). Assemble your reaction under a strict inert atmosphere.[3]

-

-

Poor Reagent Quality:

-

Boronic Acid Decomposition: Phenylboronic acid can dehydrate to form the inactive trimeric anhydride (triphenylboroxine).

-

Solution: Use fresh, high-purity phenylboronic acid or check its quality by NMR. If using an older bottle, you can sometimes compensate by adding a slight excess (1.2-1.5 equivalents).

-

Starting Halide Impurity: Impurities in the bromopyridine can poison the catalyst.

-

Solution: Purify the starting material by recrystallization or column chromatography.

-

-

Incorrect Base or Solvent:

-

Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base's strength and solubility can affect the reaction rate. K₃PO₄ is often effective for heteroaromatic substrates.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typically required to dissolve both the organic and inorganic reagents. The ratio can be optimized; a common starting point is 4:1 or 5:1 organic solvent to water.

-

Q2: I'm observing a significant amount of biphenyl byproduct. How can I suppress this homocoupling?

A2: Biphenyl formation results from the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen or high temperatures.

-

Strictly Anaerobic Conditions: Oxygen can facilitate the oxidative homocoupling pathway. Rigorous degassing of the reaction mixture before adding the palladium catalyst is crucial.

-

Temperature Control: While heating is necessary, excessive temperatures can accelerate byproduct formation. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

-

Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence selectivity. Bulky, electron-rich ligands like SPhos or XPhos can promote the desired cross-coupling over homocoupling by facilitating the reductive elimination step.

Q3: How do I choose the right palladium catalyst and ligand for this specific transformation?

A3: The catalyst system is arguably the most critical variable. For coupling with an electron-deficient pyridine ring, specific catalyst systems are often preferred.

-

For Beginners: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a robust, general-purpose catalyst that often works well.[3] It is a pre-catalyst that generates the active Pd(0) species in situ.

-

For Higher Activity/Challenging Substrates: Modern catalyst systems using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a specialized phosphine ligand often give superior results.

-

Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to be electron-rich and sterically hindered. This enhances the rates of both oxidative addition and reductive elimination, leading to higher turnover numbers and yields, especially with less reactive halides.

-

dppf: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another excellent ligand that provides stability and good yields in many Suzuki couplings involving heteroaromatics.[4]

-

| Catalyst/Ligand System | Typical Loading (mol%) | Advantages | Considerations |

| Pd(PPh₃)₄ | 2 - 5 | Readily available, easy to handle. | Lower activity than modern systems. |

| Pd₂(dba)₃ + SPhos | 1 - 3 (Pd), 2 - 6 (Ligand) | High activity, good for heteroaromatics. | Air-sensitive, more expensive. |

| Pd(dppf)Cl₂ | 2 - 5 | Stable, effective for many substrates.[4] | May require higher temperatures. |

Amination Step (Buchwald-Hartwig)

Q4: My Buchwald-Hartwig amination of 3-bromo-2-phenylpyridine is sluggish or gives a low yield. What should I troubleshoot?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but like the Suzuki coupling, it is sensitive to conditions.[5][6]

-

Choice of Base: This is often the most critical parameter. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for amination of unactivated aryl halides.[5] Other bases like LHMDS or K₃PO₄ can also be used but may require different solvents or temperatures.

-

Ammonia Source: Direct amination using ammonia gas can be challenging. An "ammonia equivalent" like benzophenone imine followed by hydrolysis, or using a protected amine source, can be more reliable. For a primary amine, using an ammonia surrogate that is easier to handle is a common strategy.[7]

-

Catalyst System: The ligand choice is paramount.

-

Josiphos Ligands: These ferrocene-based ligands are highly effective for aminations.

-

Buchwald Ligands: Ligands like BrettPhos and XPhos are specifically designed for C-N cross-coupling and often provide excellent yields where others fail.

-

-

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required. The presence of water will quench the strong base and deactivate the catalyst. Ensure your solvent is freshly distilled or from a sure-seal bottle.

Troubleshooting Decision Tree for Low Yield

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Challenges in the N-Functionalization of Substituted Aminopyridines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-functionalization of substituted aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying aminopyridine scaffolds. Aminopyridines are privileged structures in medicinal chemistry, but their functionalization is often plagued by challenges related to regioselectivity, reactivity, and purification.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles and practical field experience. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the N-functionalization of aminopyridines. The format is designed to help you quickly identify your issue and find a robust solution.

Question 1: My reaction is giving me a mixture of regioisomers. How can I selectively functionalize the exocyclic amino group over the pyridine ring nitrogen?

Answer: This is the most common challenge in aminopyridine chemistry. The root of the problem lies in the competing nucleophilicity of the two nitrogen atoms. The pyridine ring nitrogen and the exocyclic amino group have distinct electronic properties, and their relative reactivity can be influenced by several factors.[2]

Causality and Strategic Solutions:

-

Basicity and pKa: The 4-aminopyridine isomer is significantly more basic (pKa ≈ 9.17) than 2-aminopyridine (pKa ≈ 6.86) and 3-aminopyridine (pKa ≈ 6.0).[2][4] In 2- and 4-aminopyridine, the exocyclic nitrogen can donate electron density into the ring through resonance, increasing the nucleophilicity of the ring nitrogen. Understanding the pKa of your specific substrate is the first step.

-

Steric Hindrance: The environment around each nitrogen atom is critical.

-

2-Aminopyridines: The proximity of the amino group to the ring nitrogen can lead to intramolecular hydrogen bonding, which can lower the basicity and nucleophilicity of the ring nitrogen.[2] Bulky electrophiles will preferentially react at the less hindered exocyclic amine.

-

Substituents: Substituents adjacent to the ring nitrogen (at the 2- or 6-position) will sterically shield it, favoring functionalization at the exocyclic amine.

-

-

Protecting Group Strategy: When other methods fail, protecting the more reactive nitrogen is a reliable strategy.

-

Acylation: The exocyclic amine is typically more nucleophilic towards acylating agents. You can protect it as an amide (e.g., using Boc-anhydride), perform functionalization on the ring nitrogen, and then deprotect the exocyclic amine.

-

N-Oxide Formation: The pyridine nitrogen can be selectively oxidized to the corresponding N-oxide. This deactivates the ring towards electrophilic attack and directs functionalization to other positions. The N-oxide can be removed later via reduction.[5][6][7][8]

-

Troubleshooting Workflow for Regioselectivity:

Caption: Decision workflow for troubleshooting poor regioselectivity.

Question 2: My cross-coupling reaction (e.g., Buchwald-Hartwig, Ullmann) for N-arylation is failing or giving very low yields. What should I investigate?

Answer: Transition metal-catalyzed N-arylation is a powerful tool but is sensitive to several parameters. Low yield is often a result of catalyst deactivation, suboptimal reaction conditions, or poor substrate reactivity.[9][10]

Causality and Strategic Solutions:

-

Catalyst and Ligand Choice: The aminopyridine substrate can act as a bidentate ligand, coordinating strongly to the metal center and inhibiting catalytic turnover.[9][11]

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the desired reductive elimination step and prevent the formation of stable, off-cycle catalyst-substrate complexes.

-

-

Base Selection: The choice of base is critical. It must be strong enough to deprotonate the aminopyridine but not so reactive that it degrades the substrate, electrophile, or ligand.

-

Common Bases: NaOtBu, K₂CO₃, Cs₂CO₃.

-

Troubleshooting: If using a strong base like NaOtBu leads to decomposition, switch to a weaker carbonate base (Cs₂CO₃ is often superior due to its higher solubility). Conversely, if the reaction is sluggish with a carbonate, a stronger alkoxide base may be required.

-

-

Solvent Effects: The solvent must solubilize all components and be stable at the reaction temperature.

-

Common Solvents: Toluene, Dioxane, DMF.

-